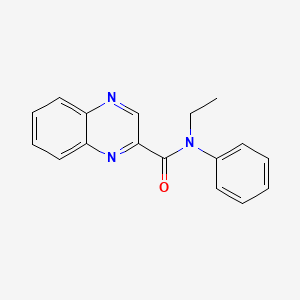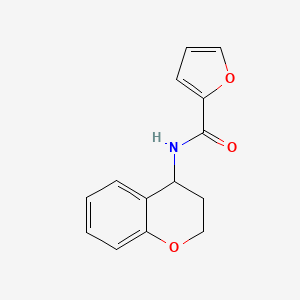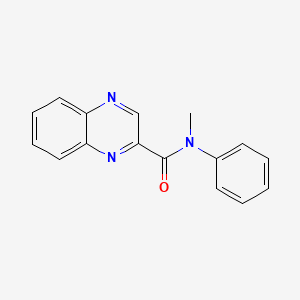
N-methyl-N-phenylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenylquinoxaline-2-carboxamide (MPQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
N-methyl-N-phenylquinoxaline-2-carboxamide's mechanism of action involves the blockade of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. N-methyl-N-phenylquinoxaline-2-carboxamide binds to the channel's pore-forming alpha subunit, preventing the influx of sodium ions into the cell. This blockade results in a decrease in neuronal excitability and the inhibition of action potential generation.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been found to inhibit the release of glutamate, a neurotransmitter involved in pain perception. N-methyl-N-phenylquinoxaline-2-carboxamide has also been shown to decrease the release of dopamine, a neurotransmitter involved in reward signaling, making N-methyl-N-phenylquinoxaline-2-carboxamide a potential tool for investigating drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-phenylquinoxaline-2-carboxamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively investigate the role of sodium channels in various physiological processes. However, one limitation of using N-methyl-N-phenylquinoxaline-2-carboxamide is its potential for off-target effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to interact with other ion channels, such as calcium channels, at high concentrations, which could confound experimental results.
Orientations Futures
For research involving N-methyl-N-phenylquinoxaline-2-carboxamide include the development of more selective sodium channel blockers, investigation of the role of sodium channels in disease states, and the development of new synthetic methods for N-methyl-N-phenylquinoxaline-2-carboxamide.
Méthodes De Synthèse
N-methyl-N-phenylquinoxaline-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-nitrophthalic acid with methylamine and phenylhydrazine. The resulting intermediate is then reduced to form N-methyl-N-phenylquinoxaline-2-carboxamide. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
N-methyl-N-phenylquinoxaline-2-carboxamide has been used in a variety of scientific research applications, including the study of neuronal excitability, pain perception, and drug addiction. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade results in a decrease in neuronal excitability, making N-methyl-N-phenylquinoxaline-2-carboxamide a useful tool for investigating the role of sodium channels in various physiological processes.
Propriétés
IUPAC Name |
N-methyl-N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-19(12-7-3-2-4-8-12)16(20)15-11-17-13-9-5-6-10-14(13)18-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRDYRMYPQOXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylquinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

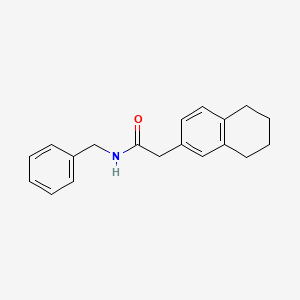

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)
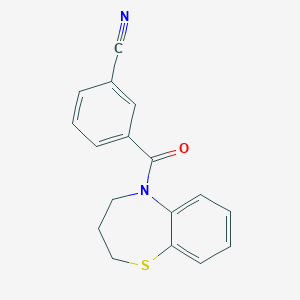
![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

